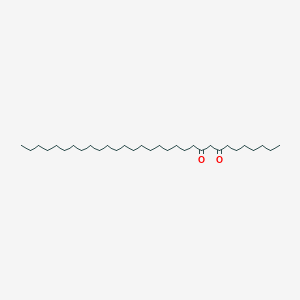

8,10-Hentriacontanedione

Description

8,10-Hentriacontanedione is a saturated, unbranched β-diketone classified under aliphatic compounds. Its structure comprises a 31-carbon backbone (hentriacontane) with ketone groups at positions 8 and 10 (HC(CH₂)₈COCH:CO(CH₂)₇CH₃) . However, a notable discrepancy exists in the provided evidence: the molecular formula is listed as C₂₀H₃₆O₂ (molecular weight: 464.814 g/mol) , which conflicts with the expected formula for a 31-carbon diketone (C₃₁H₆₀O₂). This inconsistency may stem from a typographical error in the source or a misclassification. For context, "hentriacontane" refers to a straight-chain alkane with 31 carbons (C₃₁H₆₄), and its diketone derivative would logically retain this chain length.

The compound has been isolated from Helianthus annuus (sunflower) pollen, where it likely contributes to the plant's cuticular wax composition, a common role for β-diketones in enhancing hydrophobicity and pathogen resistance . Further studies are needed to resolve the molecular formula ambiguity and confirm its biosynthetic pathways.

Properties

CAS No. |

50837-34-8 |

|---|---|

Molecular Formula |

C31H60O2 |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

hentriacontane-8,10-dione |

InChI |

InChI=1S/C31H60O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28-31(33)29-30(32)27-25-23-8-6-4-2/h3-29H2,1-2H3 |

InChI Key |

AFUNKBMLTPDWPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,10-Hentriacontanedione can be synthesized through various organic reactions. One notable method involves the Michael addition reaction of hentriacontane-14,16-dione, isolated from wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . This method is advantageous due to its efficiency and the use of bio-derived materials.

Industrial Production Methods: The use of agricultural waste products aligns with the principles of green chemistry and circular economy .

Chemical Reactions Analysis

Types of Reactions: 8,10-Hentriacontanedione, as a beta-diketone, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The diketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,10-Hentriacontanedione primarily involves its ability to chelate metal ions. The diketone groups can coordinate with metal ions, forming stable complexes. This chelation process is facilitated by the presence of two keto groups, which provide multiple binding sites for metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

β-Diketones are characterized by two ketone groups separated by a methylene group. 8,10-Hentriacontanedione differs from its isomers primarily in the positioning of these functional groups. Key analogues include:

*The molecular formula for 8,10-hentriacontanedione is reported as C₂₀H₃₆O₂ in one source , but this conflicts with its nomenclature.

Key Differences and Research Findings

Positional Isomerism :

- 8,10-Hentriacontanedione : Ketones at positions 8 and 10. Isolated from sunflower pollen, but its ecological function remains understudied .

- 14,16-Hentriacontanedione : Predominant in oat straw (10–290 mg/kg) and wheat straw (up to 10% of lipophilic compounds). Exhibits seasonal and genetic variability; the Karen oat variety shows the highest accumulation .

Biological Roles :

- Both isomers contribute to cuticular waxes, but 14,16-hentriacontanedione is linked to stress adaptation in cereals. Its abundance correlates with environmental factors (e.g., planting season) and genetic traits .

- Hydroxy-hentriacontanediones (C₃₁ hydroxy-β-diketones) are oxidized derivatives detected in plant waxes under dynamic metabolic regulation, suggesting roles in stress response .

Analytical Detection :

Environmental and Genetic Influences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.